molecular formula C14H15N3O2 B2393231 4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine CAS No. 1334340-22-5

4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine

Cat. No.: B2393231
CAS No.: 1334340-22-5
M. Wt: 257.293
InChI Key: GTPYTKHMQAXCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2H-1,3-Benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine ( 1334340-22-5) is a high-purity pyrazole derivative supplied for advanced chemical and pharmaceutical research. This compound, with the molecular formula C14H15N3O2 and a molecular weight of 257.29, is part of the amino-substituted pyrazole class of compounds, which are recognized for their broad spectrum of potential biological activities . Research into such derivatives has indicated promising applications in the development of therapeutic agents, with scientific literature reporting related structures possessing antidepressant, anti-anxiety, antifungal, antibacterial, antidiabetic, and anticancer properties . The molecular structure features a central pyrazolyl ring with a 1,3-benzodioxolyl group and a cyclopropylmethyl substituent, a configuration known to exhibit interesting conformational polymorphism in related compounds, which can be a critical factor in solid-state chemistry and pre-formulation studies . This reagent is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. All researchers handling this compound must adhere to safe laboratory practices and consult the relevant safety data sheet prior to use.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-(cyclopropylmethyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c15-14-13(10(16-17-14)5-8-1-2-8)9-3-4-11-12(6-9)19-7-18-11/h3-4,6,8H,1-2,5,7H2,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPYTKHMQAXCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=C(C(=NN2)N)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole ring, followed by the introduction of the cyclopropylmethyl group and the formation of the pyrazole ring. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure regulation, as well as continuous flow reactors, can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Structural Overview

The compound features a pyrazole ring linked to a benzodioxole moiety and a cyclopropylmethyl group. Its molecular formula is C14H15N3O2C_{14}H_{15}N_{3}O_{2} with a molecular weight of approximately 257.29 g/mol. The unique structural characteristics suggest various interactions with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Preliminary studies indicate that 4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine may exhibit several biological activities:

  • Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity.
  • Anti-inflammatory Effects : The presence of the pyrazole ring is often associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : Compounds with similar structures have demonstrated radical scavenging activity, which could be beneficial in oxidative stress-related conditions.

Case Studies

  • Anticancer Activity : In vitro studies on pyrazole derivatives have revealed significant cytotoxicity against colorectal carcinoma cells (RKO), with some compounds inducing apoptotic pathways . This suggests that this compound may similarly affect cancer cell viability.
  • Anti-inflammatory Studies : Research on structurally related compounds has indicated potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines . The unique structure of this compound may enhance its efficacy in such applications.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazoleContains a benzo-dioxoleDifferent aromatic substitution pattern
3-(cyclopropylmethyl)-1H-pyrazoleLacks benzodioxoleSimplified structure may alter biological activity
4-(phenyl)-1H-pyrazoleOnly phenyl groupLacks complexity and potential interactions

This comparison underscores the potential advantages of this compound in terms of its intricate structure and possible enhanced biological activities.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and selected analogs:

Compound Name Substituents (R₁, R₂) Molecular Formula CAS Number Key Features
Target Compound R₁ = Benzodioxol-5-yl, R₂ = Cyclopropylmethyl C₁₄H₁₅N₃O₂ 1334340-22-5 Cyclopropylmethyl enhances steric bulk; benzodioxole aids π-π interactions
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine R₁ = 4-Chlorophenyl, R₂ = Methyl C₁₀H₁₀ClN₃ 1172303-17-1 Chlorine atom increases electronegativity; methyl group reduces steric hindrance
4-(Benzodioxol-5-yl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine R₁ = Benzodioxol-5-yl, R₂ = Thiophen-3-yl C₁₃H₁₁N₃O₂S 1186679-79-7 Thiophene introduces sulfur-based electronic effects; lower molecular weight
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine R₁ = Phenyl, R₂ = Cyclopropyl C₁₂H₁₂BrN₃ 1820706-62-4 Bromine increases molecular weight; cyclopropyl enhances rigidity
3-(2H-1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole (Emrusolmine) R₁ = Benzodioxol-5-yl, R₂ = 3-Bromophenyl C₁₆H₁₁BrN₂O₂ N/A Bromophenyl group may enhance binding to hydrophobic targets (e.g., α-synuclein)

Pharmacological and Physicochemical Properties

Metabolic Stability :

  • The cyclopropylmethyl group in the target compound likely improves metabolic stability compared to methyl or thiophene substituents, which are more susceptible to oxidative metabolism .
  • Emrusolmine () demonstrates activity as an α-synuclein oligomerization inhibitor, suggesting benzodioxol-pyrazole hybrids may target neurodegenerative pathways.

Analogs with polar groups (e.g., methoxy in 4-(3,4-dimethoxyphenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine ) exhibit higher aqueous solubility but reduced CNS activity.

Crystal Packing and Stability :

  • The target compound’s crystal structure (similar to ) reveals N–H⋯N hydrogen bonds forming supramolecular chains, a feature shared with 4-(benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine .
  • Thiophene-containing analogs () may exhibit altered packing due to sulfur’s larger atomic radius.

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a benzodioxole moiety, suggest various biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C14H15N3O2, with a molecular weight of 257.29 g/mol. The compound features a pyrazole ring, a cyclopropylmethyl group, and a benzodioxole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC14H15N3O2
Molecular Weight257.29 g/mol
CAS Number1334340-22-5
Minimum Purity95%

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to this compound may exhibit various biological activities, including:

  • Anticancer Properties : Potential as an inhibitor of specific cancer-related proteins.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways.
  • Neuroprotective Effects : Possible applications in neurodegenerative diseases.

The biological activity is likely mediated through interactions with specific biological targets. For instance, the compound may bind to proteins involved in cancer progression or inflammation.

Case Studies and Research Findings

Research has highlighted the importance of structure–activity relationships (SAR) in understanding the biological effects of pyrazole derivatives:

  • Potent Inhibitors : A study on aminopyrazoline-based inhibitors demonstrated that modifications in the structure significantly affect potency and selectivity against targets like SMYD2, a protein implicated in cancer .
  • Binding Affinity : Investigations into the binding affinity of similar compounds have shown that specific substitutions can enhance interaction with target proteins, thereby improving therapeutic efficacy .
  • In vitro and In vivo Studies : Compounds with similar structures have been tested for their cytotoxicity and efficacy in various cancer cell lines, revealing promising results that support further exploration of this compound .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazoleContains a benzo-dioxole instead of a benzodioxoleDifferent aromatic substitution pattern
3-(cyclopropylmethyl)-1H-pyrazoleSimilar pyrazole structure but lacks benzodioxoleSimplified structure may alter biological activity
4-(phenyl)-1H-pyrazoleOnly phenyl group without dioxole or cyclopropylmethylLacks complexity and potential interactions

Q & A

Basic: What are the recommended synthetic routes for 4-(2H-1,3-benzodioxol-5-yl)-3-(cyclopropylmethyl)-1H-pyrazol-5-amine, and what analytical methods are critical for confirming its purity and structure?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves multi-step reactions, such as condensation of substituted hydrazines with β-keto esters or nucleophilic substitutions. For example, analogous compounds like 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are synthesized via cyclocondensation reactions using pyrazole precursors and halogenated benzyl halides . Key steps include:

  • Step 1: Formation of the pyrazole core via cyclization.
  • Step 2: Introduction of the benzodioxole moiety through Suzuki coupling or electrophilic substitution.
  • Step 3: Functionalization with the cyclopropylmethyl group using alkylation or cross-coupling.

Analytical Validation:

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and substituent positions (e.g., distinguishing between N1 and N2 substitutions).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula.
  • X-Ray Crystallography: Resolves ambiguity in stereochemistry and molecular geometry, as demonstrated for structurally related pyrazoles .

Basic: How is the crystal structure of this compound determined, and what software tools are essential for refining its molecular geometry?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystal structures. For example, the crystal structure of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine was resolved at 173 K, revealing a triclinic system with hydrogen-bonded zigzag chains .

Software Tools:

  • SHELX Suite (SHELXL, SHELXD): Used for data refinement and solving phase problems. SHELXL is particularly robust for small-molecule refinement, even with twinned or high-resolution data .
  • Olex2 or WinGX: Interfaces for visualizing and modeling electron density maps.

Key Crystallographic Parameters (Example):

ParameterValue
Space GroupP 1
R Factor0.045
Data-to-Parameter Ratio16.1
Mean C–C Bond Length1.742 Å

Advanced: How do regioisomeric variations in the pyrazole ring influence the compound's kinase inhibition profile, and what structural features correlate with selectivity against targets like Src or B-Raf?

Methodological Answer:
Regioisomerism significantly impacts bioactivity. For instance, switching substituents from the 3- to 4-position on the pyrazole ring in analogs like 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine reduced p38α MAP kinase inhibition but enhanced selectivity against Src, B-Raf, and VEGFR-2 kinases .

Structural Determinants of Selectivity:

  • Hydrophobic Pocket Fit: Bulky substituents (e.g., 2,4,6-trichlorophenyl) improve binding to ATP-binding pockets in kinases like B-Raf.
  • Hydrogen Bonding: The 5-amine group forms critical interactions with kinase hinge regions.
  • Regioisomeric Effects: 3-Substituted pyrazoles favor steric complementarity with smaller kinase active sites, while 4-substituted analogs engage larger pockets.

Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or off-target effects. Mitigation strategies include:

  • Metabolic Stability Assays: Use liver microsomes to predict in vivo clearance. For example, pyrazole amines with electron-withdrawing groups (e.g., benzodioxole) often exhibit improved metabolic stability .
  • Pharmacodynamic (PD) Markers: Measure target engagement in vivo (e.g., kinase phosphorylation levels).
  • Formulation Optimization: Address solubility issues using co-solvents (e.g., PEG-400) or nanoparticle delivery systems.

Case Study: A structurally related compound showed nanomolar IC50 in vitro but poor oral bioavailability. Reformulation with cyclodextrin improved AUC by 5-fold .

Methodological: How can hydrogen bonding networks and π-π interactions observed in the crystal structure inform the design of derivatives with enhanced bioactivity?

Methodological Answer:
The crystal structure of 4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine reveals N–H⋯N hydrogen bonds forming zigzag chains and C–H⋯π interactions stabilizing the lattice . These interactions can be leveraged to:

  • Enhance Solubility: Introduce polar groups (e.g., -OH, -NH2) to strengthen hydrogen bonding with aqueous environments.
  • Improve Target Binding: Design derivatives with extended π systems (e.g., naphthyl substituents) to exploit stacking with aromatic residues in enzyme active sites.
  • Reduce Aggregation: Modify substituents to disrupt crystal packing, thereby improving dissolution rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.